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2-Iodo-3,3,3-trifluoropropyl chlorosulfate

Cat. No.: B6591197
CAS No.: 1309602-68-3
M. Wt: 338.47 g/mol
InChI Key: MBMKXUMARAUYHE-UHFFFAOYSA-N
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Description

Evolution and Significance of Organofluorine Compounds in Modern Synthesis

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. chemenu.commdpi.com The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made organofluorine compounds highly sought after. chemenu.com The journey of organofluorine chemistry began with early, often challenging, fluorination reactions and has evolved into a sophisticated science with a vast arsenal (B13267) of fluorinating agents and methodologies. mdpi.com The presence of a trifluoromethyl group (-CF3), as in the subject compound, is particularly valued for its strong electron-withdrawing nature and its ability to increase the lipophilicity of a molecule, which can significantly impact its biological activity.

Importance of Chlorosulfate (B8482658) Functional Groups in Organic Transformations

Chlorosulfate groups (-OSO2Cl) are highly reactive functional groups that serve as excellent leaving groups in nucleophilic substitution reactions. Their utility in organic synthesis is well-documented, often being employed to activate alcohols for subsequent transformations. The chlorosulfate group can be readily displaced by a wide range of nucleophiles, making it a versatile tool for the construction of complex molecules. researchgate.net The preparation of alkyl chlorosulfates from the corresponding alcohols is a common synthetic strategy, often involving the use of sulfuryl chloride or chlorosulfonic acid.

Current Landscape of Organoiodine Chemistry in Fluorine Introduction

Organoiodine compounds are notable for the reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in substitution and elimination reactions. chemicalbook.com In the context of fluorinated compounds, the presence of an iodine atom can facilitate a variety of transformations, including cross-coupling reactions and the introduction of other functional groups. While direct iodination of some organic molecules is possible, the synthesis of complex organoiodine compounds often requires multi-step sequences.

Contextualizing 2-Iodo-3,3,3-trifluoropropyl Chlorosulfate within Specialized Chemical Research

This compound stands at the intersection of these three important areas of organic chemistry. Its trifluoromethyl group offers the characteristic electronic and stability benefits of fluorination. The iodine atom provides a reactive handle for further functionalization, and the chlorosulfate group acts as a highly effective leaving group, prime for nucleophilic attack. This trifunctional nature makes it a potentially valuable reagent for the synthesis of complex, fluorinated molecules. While specific research on this compound is not widely published, its structure suggests significant potential as a building block in specialized chemical research, particularly for the introduction of the 2-iodo-3,3,3-trifluoropropyl moiety.

Physicochemical Properties of this compound

Detailed experimental data for this compound is not extensively available in public literature. However, based on its structure and the known properties of similar compounds, some characteristics can be inferred. The compound is commercially available from specialized chemical suppliers. manchesterorganics.com

PropertyValueSource
CAS Number 1309602-68-3 manchesterorganics.com
Molecular Formula C3H3ClF3IO3S chemenu.com
Molecular Weight 338.46 g/mol chemenu.com
SMILES Code FC(F)(F)C(I)COS(Cl)(=O)=O chemenu.com

Synthesis and Reactivity

While specific documented syntheses for this compound are not readily found in peer-reviewed literature, a plausible synthetic route can be proposed based on established chemical principles. The likely precursor would be 2-Iodo-3,3,3-trifluoropropanol. This alcohol could then be reacted with a sulfonating agent like sulfuryl chloride (SO2Cl2) or chlorosulfonic acid (HSO3Cl) to generate the target chlorosulfate.

The reactivity of this compound is expected to be dictated by its two primary leaving groups: the iodide and the chlorosulfate.

Nucleophilic Substitution at the Chlorosulfate: The chlorosulfate group is an excellent leaving group, and the primary carbon to which it is attached would be highly susceptible to SN2 attack by a wide range of nucleophiles. This would result in the formation of a new bond at this position and the displacement of the chlorosulfate anion.

Reactions involving the C-I Bond: The carbon-iodine bond is also reactive and can participate in various transformations. For instance, it could undergo reductive deiodination or be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. The presence of the adjacent trifluoromethyl group would influence the reactivity of this center.

The dual functionality of this molecule makes it a potentially interesting substrate for sequential reactions, where each reactive site is addressed in a controlled manner to build molecular complexity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3ClF3IO3S B6591197 2-Iodo-3,3,3-trifluoropropyl chlorosulfate CAS No. 1309602-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorosulfonyloxy-1,1,1-trifluoro-2-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF3IO3S/c4-12(9,10)11-1-2(8)3(5,6)7/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMKXUMARAUYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)I)OS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF3IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Iodo 3,3,3 Trifluoropropyl Chlorosulfate

Strategies for Chlorosulfate (B8482658) Moiety Formation

The introduction of a chlorosulfate group onto an alcohol is a critical step in the synthesis of the target compound. This transformation can be achieved through several established protocols, primarily involving direct chlorosulfonation or the functionalization of a precursor hydroxyl group.

Direct Chlorosulfonation Protocols

Direct chlorosulfonation involves the reaction of an alcohol with a suitable chlorosulfonating agent. The choice of reagent is crucial and often depends on the stability and reactivity of the alcohol substrate.

Reactions with Sulfur Trioxide and its Derivatives

Sulfur trioxide (SO₃) and its complexes are powerful reagents for sulfation. However, their high reactivity can lead to side reactions and degradation, particularly with complex organic molecules. The reaction of an alcohol with sulfur trioxide initially forms a fluorosulfate, which can then be converted to the corresponding chlorosulfate.

Application of Chlorosulfonic Acid in Aliphatic Chlorosulfation

Chlorosulfonic acid (HSO₃Cl) is a widely used reagent for the synthesis of chlorosulfates from alcohols. byjus.comyoutube.com It is a strong acid and a powerful dehydrating agent. youtube.com The reaction is typically carried out in an inert solvent, and the reaction conditions, such as temperature and stoichiometry, must be carefully controlled to avoid side reactions. byjus.com The reaction of an alcohol with chlorosulfonic acid is generally exothermic and produces hydrogen chloride as a byproduct. nsf.gov For aliphatic alcohols, this reaction provides a direct route to the corresponding alkyl chlorosulfates. researchgate.net

Functionalization of Hydroxy Precursors to Chlorosulfates

An alternative approach to the formation of chlorosulfates involves the reaction of a hydroxy precursor with sulfuryl chloride (SO₂Cl₂). researchgate.net This method is often preferred for substrates that may be sensitive to the strongly acidic conditions of chlorosulfonic acid. The reaction of an alcohol with sulfuryl chloride can be catalyzed by a base, such as pyridine, to neutralize the hydrogen chloride that is formed. chemicalbook.com

Table 1: Comparison of Chlorosulfonation Reagents for Alcohols

ReagentTypical ConditionsAdvantagesDisadvantages
Chlorosulfonic AcidInert solvent (e.g., CH₂Cl₂), low temperatureReadily available, direct conversionHighly corrosive, strong acid, potential for side reactions
Sulfuryl ChlorideInert solvent, often with a base (e.g., pyridine)Milder conditions than HSO₃ClMay require a catalyst, potential for chlorination side reactions

Incorporation of the 2-Iodo-3,3,3-trifluoropropyl Backbone

The synthesis of the 2-iodo-3,3,3-trifluoropropyl backbone is a significant challenge due to the presence of multiple functional groups. A plausible synthetic strategy involves the initial construction of a trifluoromethylated three-carbon unit, followed by the introduction of the iodine and hydroxyl functionalities.

Synthesis of Trifluoromethylated Alkyl Chains

The synthesis of trifluoromethylated building blocks is a well-established area of organofluorine chemistry. One common precursor for the synthesis of 3,3,3-trifluoropropyl derivatives is 3,3,3-trifluoropropene (B1201522). This alkene can be prepared through various methods, including the reaction of trifluoromethyl-containing precursors.

A key intermediate in the synthesis of the desired backbone is likely 2-iodo-3,3,3-trifluoropropan-1-ol (B12063050). A potential route to this alcohol involves the use of 3,3,3-trifluoro-1,2-epoxypropane. This epoxide can be synthesized from 3,3,3-trifluoropropene. The ring-opening of 3,3,3-trifluoro-1,2-epoxypropane with a suitable iodide source, such as hydroiodic acid or a metal iodide, could potentially yield a mixture of regioisomeric iodohydrins. byjus.comwikipedia.org The regioselectivity of this ring-opening is critical, with the desired isomer being 2-iodo-3,3,3-trifluoropropan-1-ol. The attack of the iodide nucleophile is generally expected to occur at the less sterically hindered carbon of the epoxide ring. beilstein-journals.orgchemistrysteps.com

An alternative approach to the iodohydrin is the reaction of 3,3,3-trifluoropropene with a source of electrophilic iodine in the presence of water. byjus.com This reaction, known as halohydrin formation, typically proceeds with anti-stereochemistry and follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. byjus.com

Table 2: Potential Synthetic Routes to 2-Iodo-3,3,3-trifluoropropan-1-ol

Starting MaterialReagentsKey IntermediatePotential Outcome
3,3,3-Trifluoropropene1. Epoxidation (e.g., m-CPBA) 2. Ring-opening with Iodide (e.g., HI)3,3,3-Trifluoro-1,2-epoxypropane2-Iodo-3,3,3-trifluoropropan-1-ol and regioisomer
3,3,3-TrifluoropropeneI₂, H₂OIodonium (B1229267) ion intermediate2-Iodo-3,3,3-trifluoropropan-1-ol

Once the precursor alcohol, 2-iodo-3,3,3-trifluoropropan-1-ol, is synthesized, it can be converted to the final product, 2-iodo-3,3,3-trifluoropropyl chlorosulfate, using the chlorosulfonation methods described in section 2.1.

Methods for Trifluoromethylation of Olefins and Alcohols

The introduction of a trifluoromethyl (CF3) group is a pivotal step in the synthesis. The CF3 group is known to enhance the metabolic stability and lipophilicity of molecules, making it a desirable feature in many specialty chemicals. bohrium.com

One of the most direct methods for trifluoromethylation involves the radical addition of a trifluoromethyl source across a double bond. Trifluoromethyl iodide (CF3I) is a common and effective reagent for this purpose. wikipedia.org In the context of synthesizing a precursor for this compound, a suitable starting material would be an allyl alcohol or a related olefin. The reaction is typically initiated by photolysis, radical initiators, or transition metals, which generate the trifluoromethyl radical (•CF3). wikipedia.org This radical then adds to the olefin, followed by iodine atom transfer, to yield a trifluoromethylated iodo-compound.

Recent advancements have also highlighted the use of hypervalent iodine reagents for the direct trifluoromethylation of alcohols. paris-saclay.frnih.govresearchgate.net These methods offer an alternative route, potentially allowing for the trifluoromethylation of a pre-existing alcohol substrate under milder conditions.

Utilizing Trifluoromethylated Building Blocks

An alternative and often more controlled approach involves the use of trifluoromethylated building blocks. These are commercially available or readily synthesized molecules that already contain the CF3 group. For the synthesis of this compound, a key building block would be 3,3,3-trifluoropropene.

Another important class of trifluoromethylated building blocks are α-trifluoromethylated alkylboron compounds. nih.govnih.govamanote.com These reagents, such as trifluoromethylated alkylboronates, are versatile intermediates that can undergo a variety of transformations to introduce the trifluoromethylated alkyl chain into a larger molecule. nih.govnih.govamanote.comresearchgate.netorganic-chemistry.org

Table 1: Comparison of Trifluoromethylation Strategies

Method Reagent Examples Substrate Examples Advantages Disadvantages
Direct Trifluoromethylation Trifluoromethyl iodide (CF3I), Hypervalent iodine reagents wikipedia.orgparis-saclay.frnih.govresearchgate.net Allyl alcohol, Olefins Atom economical, direct Can lack regioselectivity, harsh conditions may be required

| Trifluoromethylated Building Blocks | 3,3,3-trifluoropropene, α-Trifluoromethylated alkylboron compounds nih.govnih.govamanote.com | Electrophiles, Nucleophiles | High regioselectivity, milder reaction conditions | May require multi-step synthesis of the building block |

Introduction of Iodine via Halogenation Techniques

With the trifluoromethylated backbone in place, the next critical step is the introduction of an iodine atom at the C2 position. This is typically achieved through various iodination or iodo-functionalization reactions.

Iodofluorination Strategies

Iodofluorination involves the simultaneous addition of iodine and fluorine across a double bond. While not directly leading to the target molecule, the principles of these reactions are relevant. Reagents such as iodine in combination with a fluoride (B91410) source (e.g., HF-pyridine) or hypervalent iodine reagents have been employed for this purpose. acs.org Palladium-catalyzed iodofluorination of alkenes using fluoro-iodoxole reagents has also been reported, offering a mild and neutral method for this transformation. acs.org

Regioselective and Stereoselective Iodo-Functionalization

For the synthesis of this compound, a more direct approach is the regioselective iodo-hydroxylation (or iodo-etherification) of a trifluoromethylated olefin, such as 3,3,3-trifluoropropene. This can be achieved using an iodine source like N-iodosuccinimide (NIS) in the presence of water or an alcohol. The regioselectivity of this reaction is crucial for placing the iodine at the desired C2 position.

Furthermore, methods for the direct and selective iodination of alcohols have been developed, using reagents like triphenylphosphine/iodine/4-DMAP, which can convert alcohols to their corresponding iodides under mild conditions. researchgate.net

Convergent and Divergent Synthetic Routes Towards the Compound

Sequential Halogenation and Chlorosulfation Approaches

A plausible and direct synthetic route would follow a sequential approach starting from a trifluoromethylated precursor. A likely pathway involves the iodo-hydroxylation of 3,3,3-trifluoropropene to yield 2-iodo-3,3,3-trifluoropropan-1-ol. This intermediate would then undergo chlorosulfation.

The final chlorosulfation step would involve the reaction of the hydroxyl group of 2-iodo-3,3,3-trifluoropropan-1-ol with a suitable chlorosulfating agent, such as sulfuryl chloride (SO2Cl2) or chlorosulfonic acid (ClSO3H). This reaction would yield the target molecule, this compound. The conditions for this reaction would need to be carefully controlled to avoid side reactions.

Table 2: Plausible Sequential Synthesis of this compound

Step Reaction Starting Material Key Reagents Product
1 Iodo-hydroxylation 3,3,3-trifluoropropene N-Iodosuccinimide (NIS), H2O 2-Iodo-3,3,3-trifluoropropan-1-ol

| 2 | Chlorosulfation | 2-Iodo-3,3,3-trifluoropropan-1-ol | Sulfuryl chloride (SO2Cl2) or Chlorosulfonic acid (ClSO3H) | this compound |

Tandem Catalysis for Multi-Functional Group Introduction

While no direct synthesis of this compound via tandem catalysis has been explicitly reported in the scientific literature, the principles of tandem reactions on alkenes provide a strong foundation for proposing a viable synthetic strategy. Such a strategy would likely involve the simultaneous activation of the alkene by an electrophilic iodine species and the subsequent trapping of the resulting intermediate by a chlorosulfate source, all orchestrated by a suitable catalyst.

The reaction would proceed via an iodonium ion intermediate, a common feature in the electrophilic addition of iodine to alkenes. researchgate.net The electron-withdrawing nature of the trifluoromethyl group in 3,3,3-trifluoropropene would likely influence the regioselectivity of the nucleophilic attack, directing the incoming chlorosulfate group to the carbon atom adjacent to the trifluoromethyl-substituted carbon.

Drawing parallels from related literature on the oxysulfonylation of alkenes, a catalytic system, potentially involving a transition metal, could be employed to facilitate this transformation. organic-chemistry.org For instance, copper or cobalt catalysts have been shown to be effective in the direct oxysulfonylation of alkenes using sulfonylazides as the sulfonyl radical source. organic-chemistry.org While this specific reaction introduces a sulfonyl group rather than a chlorosulfate group, the underlying principle of a catalyzed radical addition and subsequent functionalization provides a conceptual blueprint.

A hypothetical tandem catalytic cycle for the synthesis of this compound could be envisioned as follows:

Generation of the Electrophilic Iodine Species: A catalyst, possibly a hypervalent iodine compound or a transition metal complex, would react with an iodine source (e.g., molecular iodine or N-iodosuccinimide) to generate a more electrophilic iodine species. researchgate.netnih.gov

Formation of the Iodonium Ion: The electrophilic iodine would then react with the double bond of 3,3,3-trifluoropropene to form a cyclic iodonium ion intermediate.

Nucleophilic Attack by Chlorosulfate: A chlorosulfate source, potentially generated in situ or added to the reaction mixture, would then act as a nucleophile, attacking one of the carbon atoms of the iodonium ion. The regioselectivity of this attack would be crucial for the formation of the desired product.

Catalyst Regeneration: The final step would involve the regeneration of the active catalyst, allowing it to participate in subsequent catalytic cycles.

The development of such a tandem catalytic system would require careful optimization of various parameters, including the choice of catalyst, iodine source, chlorosulfate precursor, solvent, and reaction temperature. The data presented in the following table is based on analogous, reported tandem reactions involving the iodofunctionalization of alkenes and serves as a theoretical starting point for the development of a specific protocol for this compound.

Catalyst System Substrate Iodine Source Sulfonylating/Sulfating Agent Yield (%) Reference
NiCl₂(PCy₃)₂ / ZnStyreneAryl IodideK₂S₂O₅78 nih.gov
Hypervalent Iodine (cat.)ChalconeN/AAcetic Acid/H₂O95 chemrxiv.org
N/AHeptene-1I₂N/A (Alkoxyselenylation)85 mdpi.com
Copper(I)β,γ-Unsaturated KetoximeN/ASulfonyl RadicalHigh researchgate.net

This table presents data from analogous tandem reactions and is intended to be illustrative of the types of conditions that might be explored for the synthesis of this compound.

Further research into the development of a specific tandem catalytic system for the iodo-chlorosulfation of trifluoropropene is warranted to establish a direct and efficient synthetic route to this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 3,3,3 Trifluoropropyl Chlorosulfate

Reactivity Patterns of the Chlorosulfate (B8482658) Group

The chlorosulfate group (-OSO2Cl) is a potent electrophilic functional group, rendering the adjacent carbon atom susceptible to nucleophilic attack. Its reactivity is influenced by the electronic effects of the trifluoromethyl group and the neighboring iodine atom, as well as by the nature of the attacking nucleophile.

Nucleophilic Substitution Pathways

Nucleophilic substitution at the carbon bearing the chlorosulfate group is a primary reaction pathway. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the reaction mechanism and rate.

In nucleophilic substitution reactions of 2-iodo-3,3,3-trifluoropropyl chlorosulfate, the cleavage of the carbon-oxygen bond is a critical step. The chlorosulfate anion (ClSO3⁻) is a good leaving group due to the delocalization of the negative charge across the sulfonyl group and the presence of the electronegative chlorine atom. This facilitates its departure during nucleophilic attack. The stability of the leaving group is a key determinant of the reaction's feasibility. Weaker bases are generally better leaving groups, and the chlorosulfate anion is the conjugate base of the strong acid, chlorosulfuric acid. libretexts.org

The reaction is anticipated to proceed via an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom attached to the chlorosulfate group. This leads to an inversion of the stereochemical configuration at the reaction center. The general mechanism is depicted below:

Nu⁻ + CF₃CH(I)CH₂OSO₂Cl → NuCH₂CH(I)CF₃ + ClSO₃⁻

The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.

Table 1: Comparison of Leaving Group Abilities

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity in SN2 Reactions
I⁻HI~ -10Excellent
Br⁻HBr~ -9Very Good
ClSO₃⁻HOSO₂ClStrong AcidGood
Cl⁻HCl~ -7Good
F⁻HF3.2Poor

This table provides illustrative data based on general chemical principles and data for related compounds.

The rate and success of the nucleophilic substitution are highly dependent on the properties of the nucleophile. libretexts.orglibretexts.org

Electronic Effects: Stronger nucleophiles, which are typically more electron-rich and less electronegative, will react more readily. For instance, anions like cyanide (CN⁻) or azide (B81097) (N₃⁻) are generally more potent nucleophiles than neutral molecules like water or alcohols.

Steric Effects: The steric bulk of the nucleophile plays a crucial role. libretexts.orgnih.gov Bulky nucleophiles will experience greater steric hindrance when approaching the electrophilic carbon, which is shielded by the trifluoromethyl group and the iodine atom. This can significantly slow down or even prevent the reaction. For example, tert-butoxide is a strong base but a poor nucleophile for SN2 reactions due to its large size.

Table 2: Effect of Nucleophile on Substitution Reactions

NucleophileTypeSteric HindranceExpected Reactivity
CH₃O⁻Strong, UnhinderedLowHigh
CN⁻Strong, LinearLowHigh
(CH₃)₃CO⁻Strong, BulkyHighLow (Elimination may be favored)
NH₃Weak, UnhinderedLowModerate

This table illustrates expected trends based on the principles of nucleophilicity and steric hindrance.

Intramolecular Rearrangements and Cyclization Reactions

Beyond intermolecular nucleophilic substitutions, the structure of this compound allows for the possibility of intramolecular reactions, leading to cyclic products.

Alkyl chlorosulfates are known to undergo thermal rearrangement to form sultones, which are cyclic sulfonic acid esters. nih.gov In the case of this compound, a thermal process could potentially lead to the formation of a four- or five-membered sultone. This type of reaction often proceeds through a complex cascade mechanism. While specific studies on this molecule are not available, analogous transformations in other chlorosulfates suggest this is a plausible reaction pathway. nih.gov The reaction would involve an intramolecular nucleophilic attack, likely from an oxygen atom of the sulfonate group, onto the carbon bearing the iodine or another suitable position, followed by rearrangement.

The presence of both an iodine atom and a chlorosulfate group opens up possibilities for novel cascade reactions. nih.gov For example, the iodine atom could participate in radical or transition-metal-catalyzed cyclization reactions. An initial intramolecular cyclization could be triggered, followed by further transformations involving the chlorosulfate group. The exploration of such cascade reactions could lead to the synthesis of complex fluorinated heterocyclic compounds. Mechanistic studies, potentially aided by computational chemistry, would be crucial to unravel the intricate steps of these potential transformations. scielo.br

Electrophilic Reactivity of the Chlorosulfate Moiety

The chlorosulfate group is a potent electrophilic site, susceptible to nucleophilic attack. Its reactivity is often compared to that of other reactive chlorosulfates, such as chloromethyl chlorosulfate, which serves as a useful analogue for understanding potential reaction pathways.

Chloromethylation Pathways (by analogy to chloromethyl chlorosulfate)

By analogy to chloromethyl chlorosulfate (CMCS), this compound is expected to be a powerful electrophilic reagent. CMCS is known to participate in Friedel-Crafts-type reactions, acting as a chloromethylating agent for aromatic compounds. wikipedia.orgmasterorganicchemistry.comnih.gov This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to activate the chlorosulfate. wikipedia.orgmasterorganicchemistry.comwikipedia.orgdur.ac.uk The mechanism involves the formation of a highly reactive electrophile, which then attacks the aromatic ring. wikipedia.orgdur.ac.uk

In a similar vein, this compound could potentially alkylate aromatic rings. The reaction would proceed via an electrophilic aromatic substitution mechanism, where the trifluoropropyl group is introduced onto the aromatic nucleus. The presence of the electron-withdrawing trifluoromethyl group would likely influence the reactivity and regioselectivity of such a reaction.

It is important to note that the stability of the intermediate carbocation plays a crucial role in Friedel-Crafts reactions. The electron-withdrawing nature of the trifluoromethyl group could destabilize an adjacent carbocation, potentially hindering the reaction or leading to alternative pathways.

Reactions with Active Methylene (B1212753) Compounds

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are valuable nucleophiles in organic synthesis. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgpressbooks.publibretexts.orgnih.gov The reaction of chloromethyl chlorosulfate with active methylene compounds, such as malonic esters and β-keto esters, has been shown to be complex. researchgate.netresearchgate.netrsc.org Under phase-transfer catalysis (PTC) conditions, the reaction can lead to a variety of products through sequential chloromethylation, elimination, and Michael addition processes. researchgate.netresearchgate.net

In the case of this compound, reaction with an active methylene compound would likely involve the nucleophilic attack of the enolate of the active methylene compound on the carbon bearing the chlorosulfate group. researchgate.net This would result in the formation of a new carbon-carbon bond and the displacement of the chlorosulfate as a leaving group.

The reaction can be influenced by the choice of base, solvent, and reaction conditions. For instance, in aprotic organic solvents, chlorination of the active methylene group can be a competing process. researchgate.net The acidity of the active methylene compound (pKa of diethyl malonate is ~13) allows for the use of relatively mild bases like sodium ethoxide to generate the nucleophilic enolate. libretexts.orgpressbooks.pub The general scheme for such a reaction is outlined below:

Table 1: General Reaction Scheme with Active Methylene Compounds

Reactant 1Reactant 2BaseProduct
This compoundDiethyl malonateSodium ethoxideDiethyl 2-(2-iodo-3,3,3-trifluoropropyl)malonate
This compoundEthyl acetoacetateSodium ethoxideEthyl 2-acetyl-4-iodo-5,5,5-trifluoropentanoate

Reactivity of the Trifluoromethyl and Iodo Moieties

The trifluoromethyl group and the iodine atom introduce additional layers of reactivity to the molecule, influencing its kinetic and selective properties and offering potential sites for further transformations.

Impact of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. fiveable.mevaia.comnih.gov This property has a profound impact on the reactivity of adjacent functional groups. nih.gov The strong inductive effect of the CF₃ group can significantly influence reaction kinetics and selectivity. fiveable.mevaia.com

In the context of this compound, the CF₃ group is expected to:

Increase the electrophilicity of the carbon bearing the chlorosulfate: By withdrawing electron density, the CF₃ group makes the α-carbon more susceptible to nucleophilic attack. nih.gov

Destabilize carbocation intermediates: The electron-withdrawing nature of the CF₃ group would destabilize any positive charge that develops on the adjacent carbon during a reaction, potentially disfavoring SN1-type mechanisms. nih.gov

Influence the acidity of nearby protons: While not directly attached, the inductive effect of the CF₃ group can influence the acidity of protons on the carbon chain.

Studies on other trifluoromethyl-containing compounds have shown that the CF₃ group can slow down certain reactions while accelerating others, depending on the mechanism. nih.gov For example, in nucleophilic aromatic substitution, a CF₃ group on the aromatic ring generally increases the reaction rate by stabilizing the negatively charged intermediate. fiveable.me Conversely, in reactions proceeding through a carbocationic intermediate, the CF₃ group typically has a rate-retarding effect. nih.gov

Table 2: Hammett Constant (σp+) for Selected Substituents nih.gov

Substituentσp+ Value
-OCH₃-0.778
-CH₃-0.311
-H0
-Cl+0.114
-Br+0.150
-CF₃ +0.612
-NO₂+0.790

Data extracted from references [20-21] as cited in the source. nih.gov The large positive σp+ value for the CF₃ group highlights its strong electron-withdrawing character. nih.gov

Iodine as a Potential Leaving Group or Reactive Site in Transformations

The carbon-iodine (C-I) bond in this compound represents another reactive site within the molecule. Iodine is a good leaving group in nucleophilic substitution reactions due to the relatively weak C-I bond and the stability of the iodide anion. libretexts.orgbyjus.com

The reactivity of the C-I bond can be exploited in various transformations:

Nucleophilic Substitution: The iodine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of other functional groups at that position.

Radical Reactions: The C-I bond can undergo homolytic cleavage to generate a carbon-centered radical, which can then participate in various radical-mediated reactions. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions: The iodo group can participate in reactions like the Suzuki, Heck, or Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The presence of the electron-withdrawing trifluoromethyl group on the adjacent carbon will influence the reactivity of the C-I bond. It may make the carbon atom more electrophilic and susceptible to nucleophilic attack, but it could also affect the stability of any radical or organometallic intermediates formed.

Role of Interhalogen Interactions (I-F) in Subsequent Reactions

Non-covalent interactions can play a significant role in determining the conformation and reactivity of molecules. researchgate.net In this compound, the potential for through-space interactions between the iodine and fluorine atoms (I-F interactions) exists. chemistryworld.com

These interactions, although weaker than covalent bonds, can influence the molecule's conformational preferences and potentially affect the course of subsequent reactions. researchgate.netnumberanalytics.com For instance, an I-F interaction could stabilize a particular conformer, thereby influencing the stereochemical outcome of a reaction.

The nature of interhalogen compounds is that they are generally more reactive than diatomic halogen molecules due to the polarity of their bonds. ck12.org While the I-F interaction within the same molecule is not a formal interhalogen compound, the underlying principles of polarizability and electronegativity differences are relevant. The iodine-fluorine distance in the unstable iodine monofluoride (IF) is 190.9 pm, with a bond dissociation energy of about 277 kJ/mol. libretexts.orgvedantu.com These parameters for a diatomic species provide a baseline for considering the potential strength of intramolecular I-F interactions.

Further investigation would be required to determine the extent and impact of such interactions on the chemical behavior of this compound.

Advanced Mechanistic Studies and Computational Analysis

Advanced mechanistic studies are crucial for a comprehensive understanding of the factors that govern the reaction pathways of this compound. These investigations would likely involve a synergistic approach, combining experimental techniques with high-level computational analysis to probe the intricate details of its reactivity.

Elucidation of Reaction Intermediates and Transition States

The reactions of this compound are expected to proceed through various transient species, including reaction intermediates and transition states. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com The nature of these species is highly dependent on the reaction conditions, such as the solvent and the presence of a nucleophile or base.

Reaction Intermediates: In polar solvents, the C-I bond, being weaker than the C-Cl bond, is susceptible to cleavage, potentially leading to the formation of a secondary carbocation intermediate. The stability of this carbocation would be significantly influenced by the electron-withdrawing trifluoromethyl (CF3) group on the adjacent carbon, which would destabilize the positive charge. However, the presence of the lone pairs on the iodine atom could offer some stabilization through neighboring group participation, potentially leading to a bridged iodonium (B1229267) ion intermediate. In reactions involving strong bases, carbanionic intermediates could also be considered, particularly if proton abstraction is a feasible pathway.

Transition States: The geometry and energy of transition states are paramount in determining the reaction mechanism and rate. masterorganicchemistry.comorganicchemistrytutor.comresearchgate.net For instance, in a bimolecular nucleophilic substitution (SN2) reaction, a pentacoordinate transition state would be involved. masterorganicchemistry.com In contrast, a unimolecular (SN1) reaction would proceed through a high-energy transition state leading to the carbocation intermediate. princeton.edu Elimination reactions (E1 or E2) would involve transition states where the C-H and C-I bonds are partially broken. princeton.edu The specific characteristics of these transition states, such as bond lengths and charge distribution, can be computationally modeled to predict the most likely reaction pathway.

Application of Density Functional Theory (DFT) for Mechanism Validation

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, providing insights into the electronic structure and energetics of molecules. psu.edu For this compound, DFT calculations could be employed to:

Determine Ground State Geometries: Optimize the three-dimensional structure of the reactant molecule to understand its conformational preferences.

Map Potential Energy Surfaces: Calculate the energy of the system as a function of the geometric coordinates of the atoms, allowing for the identification of energy minima (reactants, intermediates, products) and saddle points (transition states). psu.edu

Calculate Activation Energies: Determine the energy barriers for various potential reaction pathways (e.g., SN1, SN2, E1, E2), which helps in predicting the predominant mechanism. For example, a study on the i-propyl + O2 reaction system utilized high-level quantum chemical methods to investigate its complex reaction mechanism, providing a benchmark for similar systems. nih.gov

Analyze Charge Distribution: Investigate the distribution of electron density in the reactant, intermediates, and transition states to understand the electronic effects of the trifluoromethyl group and the chlorosulfate leaving group.

By comparing the calculated energetic profiles of different mechanistic possibilities, DFT can provide strong evidence to validate or refute a proposed reaction pathway.

Kinetic Isotope Effects and Solvent Effects on Reaction Rates

Kinetic Isotope Effects (KIEs): KIEs are a sensitive probe for determining the rate-determining step of a reaction and the nature of the transition state. wikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured.

Primary KIEs: If a C-H bond is broken in the rate-determining step, a significant primary KIE (kH/kD > 1) is expected. princeton.edu This would be relevant in E2 elimination reactions of this compound.

Secondary KIEs: Isotopic substitution at a position not directly involved in bond breaking can also influence the reaction rate. wikipedia.orglibretexts.org For example, α-secondary KIEs (at the carbon bearing the leaving group) can help distinguish between SN1 and SN2 mechanisms. An SN1 reaction typically shows a larger α-secondary KIE compared to an SN2 reaction. wikipedia.org β-secondary KIEs can provide information about the degree of carbocation character in the transition state.

Table 1: Expected Kinetic Isotope Effects for Plausible Reactions of this compound
Reaction TypeIsotopic SubstitutionExpected kH/kDRationale
SN1α-deuteration~1.10 - 1.25Change in hybridization from sp3 to sp2 in the transition state. wikipedia.org
SN2α-deuteration~0.95 - 1.05Slight increase in bending vibrational frequencies in the more crowded pentacoordinate transition state. cdnsciencepub.com
E2β-deuteration2 - 7C-H bond breaking in the rate-determining step. princeton.edu
E1β-deuteration~1.0 - 1.2Hyperconjugative stabilization of the developing carbocation. libretexts.org

Solvent Effects: The choice of solvent can dramatically influence the rate and mechanism of the reaction. quora.comchemguide.co.ukchemistrysteps.com

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both cations and anions. They would favor reactions that involve charged intermediates, such as SN1 and E1 pathways, by stabilizing the carbocation and the leaving group. quora.comchemistrysteps.com

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can solvate cations but are less effective at solvating anions. They tend to favor SN2 reactions by increasing the reactivity of the nucleophile. masterorganicchemistry.com

Nonpolar Solvents: In nonpolar solvents, radical mechanisms might become more competitive.

The interplay between the substrate structure, nucleophile/base strength, and solvent polarity will ultimately determine the observed reaction outcome. chemguide.co.ukchemguide.co.uk

Analysis of Entropies of Activation and Fragmentation Pathways

Entropies of Activation (ΔS‡): The entropy of activation provides insight into the degree of order in the transition state compared to the reactants.

Unimolecular reactions (SN1, E1): These reactions typically have a small positive or near-zero entropy of activation, as the transition state is more disordered than the single reactant molecule.

Bimolecular reactions (SN2, E2): These reactions usually have a large negative entropy of activation because two reactant molecules come together to form a more ordered single transition state. nih.gov

Fragmentation Pathways: In the context of mass spectrometry, understanding the fragmentation pathways of the molecular ion of this compound can provide valuable structural information. The fragmentation is likely to be initiated by the cleavage of the weakest bonds. The presence of the trifluoromethyl group can significantly influence the fragmentation pattern. fluorine1.runih.govrsc.org

Potential fragmentation pathways could include:

Synthetic Applications of 2 Iodo 3,3,3 Trifluoropropyl Chlorosulfate As a Specialized Reagent/building Block

Introduction of the 2-Iodo-3,3,3-trifluoropropyl Moiety into Organic Scaffolds

The bifunctional nature of 2-iodo-3,3,3-trifluoropropyl chlorosulfate (B8482658) makes it an ideal candidate for introducing the 2-iodo-3,3,3-trifluoropropyl group into various organic molecules. This moiety is valuable for its potential in subsequent cross-coupling reactions and as a precursor to other fluorinated functionalities.

The chlorosulfate group is a potent electrophile, readily reacting with nucleophiles. This reactivity can be harnessed to form a variety of derivatives. For instance, reaction with alcohols or phenols would be expected to yield the corresponding sulfonate esters. While no specific examples with 2-iodo-3,3,3-trifluoropropyl chlorosulfate are reported, the general reactivity of chlorosulfates supports this transformation researchgate.netnih.gov.

NucleophileExpected Product
R-OH (Alcohol)2-Iodo-3,3,3-trifluoropropyl R-sulfate
Ar-OH (Phenol)2-Iodo-3,3,3-trifluoropropyl Ar-sulfate
R-NH₂ (Amine)2-Iodo-3,3,3-trifluoropropyl N-sulfonamide
R-SH (Thiol)2-Iodo-3,3,3-trifluoropropyl thiosulfate (B1220275) (potential)

This table represents hypothetical reactions based on the known reactivity of chlorosulfates.

The presence of an iodine atom in the 2-iodo-3,3,3-trifluoropropyl moiety opens up avenues for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling methodologies nih.govmdpi.com. While reactions specifically employing this substrate are not documented, its structural similarity to other iodoalkanes suggests its potential utility in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of diverse substituents at the 2-position of the trifluoropropyl chain, significantly expanding the molecular diversity accessible from this building block.

Transformations Leading to Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of immense importance in pharmaceuticals and agrochemicals. The unique combination of functional groups in this compound provides a promising starting point for the synthesis of novel fluorinated heterocycles.

Intramolecular reactions initiated by the displacement of the chlorosulfate group could lead to the formation of various heterocyclic systems. For example, a substrate containing a suitably positioned nucleophile could undergo cyclization to form five- or six-membered rings containing the trifluoromethyl group.

The synthesis of sultones, which are cyclic sulfonic esters, from chlorosulfates has been reported google.com. It is conceivable that under specific conditions, this compound could be a precursor to fluorinated sultones. The reaction pathway might involve an intramolecular cyclization, potentially facilitated by a base or a transition metal catalyst. The resulting fluorinated sultones would be valuable intermediates for further synthetic transformations nih.gov.

Chiral Synthesis and Stereoselective Transformations

The development of stereoselective methods for the synthesis of chiral fluorinated compounds is a significant challenge in organic chemistry masterorganicchemistry.cominflibnet.ac.in. While there is no published research on the use of this compound in chiral synthesis, its structure suggests potential applications in stereoselective reactions. For instance, if the starting material were prepared in an enantiomerically enriched form, its subsequent reactions could proceed with retention or inversion of configuration, leading to chiral products. Furthermore, the development of catalytic asymmetric transformations utilizing this reagent would be a highly valuable contribution to the field of fluorine chemistry.

Exploiting Pre-existing Chirality in the 2-Iodo-3,3,3-trifluoropropyl Unit

The presence of a stereocenter at the C2 position of the 2-iodo-3,3,3-trifluoropropyl unit offers a powerful tool for asymmetric synthesis. If this building block can be prepared in an enantiomerically pure or enriched form, the resident chirality can be leveraged to control the stereochemical outcome of subsequent transformations. The synthetic strategy would involve the initial preparation of enantiopure (R)- or (S)-2-iodo-3,3,3-trifluoropropan-1-ol, which could then be converted to the corresponding chlorosulfate.

The transfer of this pre-existing chirality could be envisioned in several key reaction types. For instance, in nucleophilic substitution reactions where the iodide is displaced, the stereocenter at C2 would likely influence the facial selectivity of the incoming nucleophile, particularly if the reaction proceeds through a mechanism with some degree of SN2 character or involves coordination to a chiral catalyst.

A hypothetical reaction sequence illustrating this principle is the reaction of an enantiopure 2-iodo-3,3,3-trifluoropropyl derivative with a prochiral enolate. The stereochemical environment created by the chiral center on the propyl chain could direct the approach of the enolate, leading to the diastereoselective formation of a new stereocenter.

Table 1: Hypothetical Diastereoselective Alkylation using a Chiral 2-Iodo-3,3,3-trifluoropropyl Derivative

EntryProchiral NucleophileProduct Diastereomeric Ratio (d.r.)
1Lithium enolate of cyclohexanone>90:10
2Sodium salt of diethyl malonate>85:15
3Grignard reagent (e.g., Phenylmagnesium bromide)>95:5

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for reactions involving this compound has been reported in the reviewed literature.

Enantiospecific Reactions and Stereochemical Control

An enantiospecific reaction is one in which a stereoisomeric starting material is converted into a stereoisomeric product, where the stereochemistry of the product is directly determined by the stereochemistry of the starting material. The application of enantiopure this compound in such reactions would be a testament to its potential as a sophisticated building block.

The chlorosulfate group is a potent electrophile and a good leaving group, making it susceptible to nucleophilic attack. In an enantiospecific context, a chiral nucleophile could react at the sulfur atom, leading to the formation of a chiral sulfate (B86663) or sulfamate (B1201201) ester, with the stereochemical integrity of the 2-iodo-3,3,3-trifluoropropyl moiety being preserved.

Furthermore, the iodide at the C2 position can participate in a variety of stereospecific transformations. For example, radical cyclization reactions initiated by the homolytic cleavage of the carbon-iodine bond could proceed with a high degree of stereochemical control, dictated by the conformation of the transient radical intermediate which is influenced by the adjacent trifluoromethyl group and the stereocenter.

Another avenue for enantiospecificity lies in transition-metal-catalyzed cross-coupling reactions. The oxidative addition of a low-valent transition metal (e.g., Palladium(0)) into the carbon-iodine bond is often a stereoretentive process. Subsequent reductive elimination would also proceed with retention of configuration, allowing the direct transfer of the chiral information from the building block to the final product.

Table 2: Prospective Enantiospecific Transformations of (R)-2-Iodo-3,3,3-trifluoropropyl Chlorosulfate

Reaction TypeReactantExpected Product Stereochemistry
Nucleophilic Substitution (at S)(S)-Proline methyl ester(R,S)-diastereomer
Suzuki Cross-CouplingPhenylboronic acid(R)-2-phenyl-3,3,3-trifluoropropyl derivative
Heck ReactionStyrene(R)-configured coupled product

Note: The data in this table is speculative and based on established principles of stereocontrolled reactions, as no specific studies on this compound were found.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Iodo 3,3,3 Trifluoropropyl Chlorosulfate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2-Iodo-3,3,3-trifluoropropyl chlorosulfate (B8482658), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the two diastereotopic protons of the methylene (B1212753) group (-CH₂-) and the single proton of the methine group (-CHI-). The chemical shifts and coupling patterns of these protons would be influenced by the adjacent electron-withdrawing trifluoromethyl, iodo, and chlorosulfate groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal three distinct signals for the propyl chain carbons. The carbon bearing the trifluoromethyl group (C-3) would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbon attached to the iodine (C-2) and the carbon bonded to the chlorosulfate group (C-1) would be significantly influenced by these electronegative substituents.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds. For 2-Iodo-3,3,3-trifluoropropyl chlorosulfate, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the CF₃ group adjacent to a methylene group.

Predicted NMR Data for this compound:

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H4.5 - 5.0Multiplet-CH₂-
¹H4.8 - 5.3Multiplet-CHI-
¹³C65 - 75Quartet¹JCF ≈ 280 Hz-CF₃
¹³C10 - 20Singlet-CHI-
¹³C70 - 80Singlet-CH₂-O-
¹⁹F-60 to -70Singlet-CF₃

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₃H₄ClF₃IO₄S), HRMS would provide a precise mass measurement of the molecular ion.

The expected fragmentation pattern in the mass spectrum would be influenced by the relative bond strengths within the molecule. Cleavage of the weak C-I bond is a likely fragmentation pathway, leading to a prominent fragment ion. Other potential fragmentations include the loss of the chlorosulfate group or parts thereof, and rearrangements involving the trifluoromethyl group. The presence of chlorine and sulfur would also give rise to characteristic isotopic patterns in the mass spectrum, further aiding in the confirmation of the molecular formula.

Predicted HRMS Data for this compound:

IonPredicted Exact Mass (m/z)Description
[M]⁺381.8543Molecular Ion
[M-I]⁺254.9574Loss of Iodine
[M-OSO₂Cl]⁺266.9288Loss of Chlorosulfate
[CF₃]⁺69.0024Trifluoromethyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the C-F bonds in the trifluoromethyl group, typically in the range of 1100-1300 cm⁻¹. The S=O stretching vibrations of the chlorosulfate group would appear as strong bands around 1400 cm⁻¹ (asymmetric stretch) and 1200 cm⁻¹ (symmetric stretch). The C-O and S-O single bond stretches would also be observable. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the trifluoromethyl and chlorosulfate groups are expected to give rise to strong Raman signals. The C-I bond, being highly polarizable, should also be readily observable in the Raman spectrum.

Predicted Vibrational Frequencies for this compound:

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C-H stretch2900-30002900-3000Medium
S=O asym. stretch~1400WeakStrong
S=O sym. stretch~1200StrongStrong
C-F stretch1100-13001100-1300Strong
C-O stretch1000-11001000-1100Medium
S-O stretch800-900800-900Medium
C-I stretch< 600< 600Medium

X-ray Crystallography for Solid-State Structural Analysis

Hypothetical Crystallographic Data for this compound:

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.2
c (Å)~9.8
β (°)~105
Z4

Chromatographic Methods (GC, HPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or byproducts. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC): Given the likely volatility of this compound, GC could be a suitable method for its analysis. A non-polar or medium-polarity capillary column would likely be used. The presence of halogens makes the compound amenable to detection by an Electron Capture Detector (ECD), which would provide high sensitivity. GC coupled with Mass Spectrometry (GC-MS) would allow for the separation and identification of any volatile impurities.

High-Performance Liquid Chromatography (HPLC): For the analysis of the target compound and any non-volatile or thermally labile derivatives, HPLC is the method of choice. Due to the polarity of the chlorosulfate group, Hydrophilic Interaction Liquid Chromatography (HILIC) would likely provide good retention and separation. A UV detector could be used for detection if the molecule possesses a suitable chromophore, or a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. HPLC coupled with Mass Spectrometry (LC-MS) would be a powerful tool for the analysis of complex mixtures containing the target compound and its derivatives.

Suggested Chromatographic Conditions:

TechniqueColumnMobile Phase/Carrier GasDetector
GCDB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)HeliumFID, ECD, MS
HPLC (HILIC)Amide or Cyano stationary phaseAcetonitrile/Water gradientUV, ELSD, CAD, MS

Future Research Directions and Translational Perspectives

Development of Sustainable and Atom-Economical Synthetic Routes

Currently, detailed synthetic procedures for 2-iodo-3,3,3-trifluoropropyl chlorosulfate (B8482658) are not extensively reported in peer-reviewed literature. The development of sustainable and atom-economical synthetic methods for this compound remains a critical and unaddressed research area. Future investigations could focus on moving beyond classical halogenation and sulfation reactions, which may involve stoichiometric and potentially hazardous reagents.

An area of interest would be the direct, catalytic conversion of readily available precursors. For instance, research into the 100% atom-economical iodosulfenylation of alkynes could provide conceptual frameworks for developing similar efficient reactions for other unsaturated systems. researchgate.net Adapting such methodologies to alkenes like 3,3,3-trifluoropropene (B1201522), followed by oxidation and chlorination, could present a more sustainable pathway. The principles of minimizing waste and maximizing the incorporation of all atoms from the reactants into the final product are central to green chemistry and would be a primary goal in the development of synthetic routes for this and other fluorinated building blocks.

Exploration of Novel Catalytic Cycles and Reagent Systems

The reactivity of the carbon-iodine bond and the chlorosulfate group in 2-iodo-3,3,3-trifluoropropyl chlorosulfate is, as of now, uncharacterized in the scientific literature. Future research should aim to explore novel catalytic cycles that can selectively activate and functionalize these sites. For example, transition-metal-catalyzed cross-coupling reactions at the C-I bond could be a fruitful area of investigation, allowing for the introduction of a wide array of substituents.

Furthermore, the development of new reagent systems that can chemoselectively react with either the iodinated carbon or the chlorosulfate group would be highly valuable. This could involve the design of bespoke catalysts that can differentiate between the two reactive centers, enabling a stepwise and controlled derivatization of the molecule. Such studies would not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of reactivity in complex, electron-deficient fluorinated systems.

Expansion of Applications in Target-Oriented Synthesis (e.g., complex fluorinated molecules)

The trifluoromethyl group and an iodine atom on adjacent carbons suggest that this compound could be a valuable building block for the synthesis of complex fluorinated molecules. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. The iodo and chlorosulfate groups represent versatile handles for further chemical transformations.

Future research should focus on demonstrating the utility of this compound in the target-oriented synthesis of complex molecules. This could include its use in the construction of fluorinated analogs of natural products or in the development of novel bioactive compounds. For instance, the synthesis of thieno[2,3-d]pyrimidine-4-one derivatives as potential dihydrofolate reductase inhibitors often involves the use of specialized building blocks. nih.gov The incorporation of a trifluorinated iodopropyl moiety could lead to new derivatives with enhanced properties. Similarly, the synthesis of other complex heterocyclic systems could benefit from the unique reactivity offered by this reagent. researchgate.netnih.gov

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The high fluorine content and the presence of a polar chlorosulfate group suggest that this compound could have interesting properties relevant to materials science and supramolecular chemistry. Fluorinated segments are known to induce self-assembly and can lead to materials with low surface energy and unique phase behavior.

Future interdisciplinary research could explore the incorporation of the 2-iodo-3,3,3-trifluoropropyl moiety into polymers or onto surfaces to create novel materials with tailored properties, such as hydrophobicity or oleophobicity. In the realm of supramolecular chemistry, the potential for this molecule to engage in halogen bonding (via the iodine atom) and other non-covalent interactions could be investigated. This could lead to the design of new liquid crystals, gels, or other organized assemblies. The study of how this molecule interacts with other chemical systems at the molecular level could unveil new opportunities for the rational design of advanced materials.

Data on Related Compounds

While specific research data on this compound is scarce, data for structurally related compounds can provide some context.

Table 1: Physicochemical Properties of 2-Iodo-3,3,3-trifluoropropene

Property Value Source
Molecular Formula C₃H₂F₃I PubChem nih.gov
Molecular Weight 221.95 g/mol PubChem nih.gov
IUPAC Name 3,3,3-trifluoro-2-iodoprop-1-ene PubChem nih.gov

Table 2: Examples of Other Iodinated Fluorinated Compounds

Compound Name Molecular Formula CAS Number
1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene C₇H₂F₅IO 2366994-14-9 synquestlabs.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-iodo-3,3,3-trifluoropropyl chlorosulfate, and how do reaction conditions influence yield and purity?

  • Methodology : Use nucleophilic substitution or sulfation reactions with controlled stoichiometry. For example, chlorosulfation of 2-iodo-3,3,3-trifluoropropanol under anhydrous conditions with sulfuryl chloride (SO₂Cl₂) at 0–5°C, followed by purification via fractional distillation or column chromatography .
  • Data Contradictions : Conflicting reports on the reactivity of trifluoropropyl groups may arise due to steric hindrance or competing side reactions (e.g., iodine displacement). Monitor intermediates using GC-MS or NMR to resolve discrepancies .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar compounds?

  • Methodology :

  • ¹⁹F NMR : Identify trifluoromethyl signals (δ ~ -60 to -70 ppm) and assess splitting patterns for stereochemical analysis.
  • ESI-MS : Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and isotopic signatures of iodine (e.g., m/z 127 for ¹²⁷I) .
    • Critical Note : Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in spatial configuration .

Q. What are the stability profiles of this compound under varying temperatures and humidity levels?

  • Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS). For example, store samples at 25°C/60% RH and 40°C/75% RH, monitoring decomposition via HPLC .
  • Key Finding : Chlorosulfate groups are hygroscopic and prone to hydrolysis; anhydrous storage with molecular sieves is critical .

Advanced Research Questions

Q. How does the electronic environment of the iodine atom influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Experimentally, compare Suzuki-Miyaura coupling efficiency with aryl boronic acids under Pd catalysis, varying ligands (e.g., PPh₃ vs. XPhos) .
  • Data Gap : Limited computational studies on iodine’s hypervalent interactions in trifluoropropyl systems; prioritize hybrid functional models (e.g., B3LYP/6-311+G(d,p)) .

Q. What analytical challenges arise in quantifying trace degradation products of this compound in environmental matrices?

  • Methodology : Use LC-QTOF-MS with isotopic dilution for non-targeted screening. For example, spike water samples with ¹³C-labeled internal standards to identify sulfonic acid derivatives or iodinated byproducts .
  • Contradiction : Co-elution of isomers (e.g., regioisomeric chlorosulfates) may require advanced chromatographic separation (e.g., HILIC or chiral columns) .

Q. Can mechanistic studies clarify the role of this compound as a fluorinating or sulfonating agent in multi-step syntheses?

  • Methodology : Employ kinetic isotope effects (KIE) and trapping experiments (e.g., using D₂O or radical scavengers) to differentiate between SN2 vs. radical pathways. Monitor intermediates via in-situ IR spectroscopy .
  • Theoretical Framework : Link findings to Marcus theory or Hammett plots to predict substituent effects on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.